molecular formula C6H10N4 B189450 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 148777-81-5

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B189450
CAS No.: 148777-81-5
M. Wt: 138.17 g/mol
InChI Key: VWBODHFJPJQOQK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is a common motif in various bioactive molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation and formylation of pyrazole derivatives, followed by reductive amination to yield the desired compound . Another approach includes the hydrogenation of pyrazolo[1,5-a]pyrimidine using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine stands out due to its versatile pyrazolo[1,5-a]pyrimidine core, which allows for extensive functionalization and derivatization. This versatility makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSUUQOHRQRALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595631
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148777-81-5
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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